L-2-Aminobutanoate Methyl Ester-d5

Description

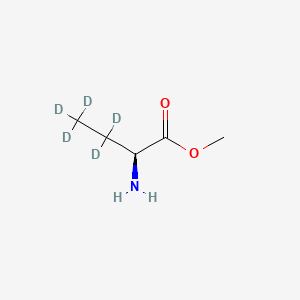

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

122.18 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3,3,4,4,4-pentadeuteriobutanoate |

InChI |

InChI=1S/C5H11NO2/c1-3-4(6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1/i1D3,3D2 |

InChI Key |

ZZWPOYPWQTUZDY-DOTJASJKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@H](C(=O)OC)N |

Canonical SMILES |

CCC(C(=O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of L 2 Aminobutanoate Methyl Ester D5

Synthetic Pathways for L-2-Aminobutanoate Methyl Ester-d5 and its Precursors

The synthesis of this compound involves two key stages: the stereoselective synthesis of the L-2-aminobutanoic acid backbone and the regioselective incorporation of deuterium (B1214612) atoms, followed by esterification.

Stereoselective Synthesis Approaches

The chirality of the α-carbon is a critical feature of L-2-aminobutanoic acid. Several stereoselective methods have been developed to produce the L-enantiomer, which is the direct precursor to the target molecule.

Biocatalytic Methods: Enzymatic synthesis offers high enantioselectivity and environmentally benign reaction conditions. One approach involves the use of a dual-enzyme cascade system. For instance, L-threonine can be converted to 2-oxobutanoic acid by threonine deaminase, which is then reductively aminated to L-2-aminobutanoic acid by a leucine dehydrogenase, often in a system with co-expression of formate dehydrogenase for cofactor regeneration. masterorganicchemistry.com Another biocatalytic route starts from D-α-hydroxybutyric acid, utilizing an engineered D-mandelate dehydrogenase and a leucine dehydrogenase to yield L-α-aminobutyric acid with high conversion rates. nih.gov The biosynthesis of (S)-2-aminobutyric acid has also been demonstrated in engineered Saccharomyces cerevisiae, starting from the endogenous amino acid L-threonine. youtube.comresearchgate.net

Chemical Resolution: Classical chemical resolution is another common strategy. Racemic DL-2-aminobutanoic acid can be resolved by forming diastereomeric salts with a chiral resolving agent, such as D-tartaric acid, in the presence of an aromatic aldehyde. uiw.edu The differing solubilities of the diastereomers allow for their separation by fractional crystallization. Subsequent liberation of the desired enantiomer from the salt yields optically pure L-2-aminobutanoic acid. masterorganicchemistry.com Enzymatic resolution of racemic N-acyl-2-aminobutanoic acid using an acylase enzyme is also an effective method. sigmaaldrich.com

Deuteration Strategies and Regioselective Incorporation

The introduction of deuterium atoms into the L-2-aminobutanoic acid scaffold can be achieved through various methods, with a focus on regioselectivity to produce the desired d5 isotopologue.

Catalytic Hydrogen Isotope Exchange: A practical method for the α-deuteration of L-amino esters involves hydrogen isotope exchange in the presence of a catalyst. For example, 2-hydroxynicotinaldehyde has been shown to catalyze the α-deuteration of various L-amino esters using deuterium oxide (D₂O) as the deuterium source. iosrjournals.orgnih.gov This method offers mild reaction conditions and high deuterium incorporation at the α-position. While this method can lead to racemization, it provides a direct route to α-deuterated amino esters.

Biocatalytic Deuteration: Certain pyridoxal phosphate (PLP)-dependent enzymes can be repurposed for the stereoselective deuteration of amino acids. For instance, a dual-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) can catalyze H/D exchange at both the α- and β-positions of various L-amino acids in D₂O, leading to highly deuterated products with excellent retention of configuration. rsc.org This approach offers a high degree of stereocontrol.

A general protocol for the deuteration of L-amino esters can be adapted to produce this compound. The following table outlines representative conditions for the deuteration of various amino acid methyl esters, which can be extrapolated to the target compound.

Table 1: Representative Conditions for α-Deuteration of L-Amino Esters

| Amino Acid Ester | Catalyst | Deuterium Source | Base | Solvent | Temperature (°C) | Time (h) | Deuterium Incorporation (%) |

|---|---|---|---|---|---|---|---|

| L-Phenylalanine methyl ester | 2-Hydroxynicotinaldehyde (5 mol%) | D₂O | K₂CO₃ | D₂O | 50 | 12 | >95 |

| L-Leucine methyl ester | 2-Hydroxynicotinaldehyde (5 mol%) | D₂O | K₂CO₃ | D₂O | 50 | 12 | 85 |

| L-Alanine methyl ester | 2-Hydroxynicotinaldehyde (5 mol%) | D₂O | K₂CO₃ | D₂O | 50 | 12 | 92 |

| L-Methionine methyl ester | 2-Hydroxynicotinaldehyde (5 mol%) | D₂O | K₂CO₃ | D₂O | 50 | 12 | 94 |

Reaction Kinetics and Mechanistic Investigations in Synthetic Routes

The primary synthetic route to L-2-Aminobutanoate Methyl Ester involves the esterification of L-2-aminobutanoic acid. The kinetics and mechanism of this reaction are influenced by the choice of catalyst and reaction conditions.

Acid-Catalyzed Esterification: The Fischer-Speier esterification is a common method, typically employing an excess of the alcohol (methanol) and a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). The reaction proceeds via protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. google.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. The reaction is reversible, and its rate is dependent on the concentrations of the reactants and the catalyst, as well as the temperature. google.comnih.gov Studies on the esterification of amino acids have shown that the nature of the acid catalyst can be crucial, with sulfuric acid sometimes showing higher efficacy than other mineral acids. nih.gov

Thionyl Chloride-Mediated Esterification: An alternative and often more efficient method involves the use of thionyl chloride (SOCl₂) in methanol. masterorganicchemistry.comnih.govyoutube.com The reaction mechanism involves the initial formation of an acyl chlorosulfite intermediate from the carboxylic acid and thionyl chloride. google.comnih.gov This intermediate is highly reactive towards nucleophilic attack by methanol. The reaction is generally faster and less reversible than the Fischer esterification. The mechanism involves the hydroxyl group of the carboxylic acid attacking the sulfur of thionyl chloride, followed by the loss of a chloride ion. The resulting intermediate is then attacked by the chloride ion at the carbonyl carbon to form an acyl chloride, which readily reacts with methanol to give the methyl ester. google.com

Derivatization Chemistry of this compound

The primary amine and ester functionalities of this compound allow for a variety of chemical transformations, making it a versatile building block.

Amidation and Peptide Coupling Reactions

The amino group of this compound can readily undergo acylation to form amides, a fundamental reaction in peptide synthesis.

Direct Amidation: The ester can be converted to the corresponding primary amide, L-2-aminobutanamide-d5, by treatment with ammonia. A patent describes the aminolysis of S-2-aminobutyric acid methyl ester by dissolving it in a methanol or ethanol solution saturated with ammonia gas, with the addition of a small amount of water, to afford the amide in high yield. A similar reaction has been reported for the synthesis of deuterated N-acyl alanine methyl ester, where a deuterated L-alanine methyl ester hydrochloride was coupled with palmitoleic acid in the presence of oxalyl chloride and triethylamine to give the corresponding amide in quantitative yield.

Peptide Coupling: In peptide synthesis, the amino group of this compound acts as a nucleophile, reacting with an activated C-terminal carboxylic acid of an N-protected amino acid. A wide array of coupling reagents can be employed to facilitate this reaction, such as carbodiimides (e.g., DCC, EDC) often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or aminium/uronium salts (e.g., HBTU, HATU, PyBOP). nih.gov The choice of coupling reagent and conditions is crucial to ensure high yields and minimize racemization.

The following table provides representative examples of amidation and peptide coupling reactions that can be applied to this compound.

Table 2: Representative Amidation and Peptide Coupling Reactions

| Substrate | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| S-2-Aminobutyric acid methyl ester | NH₃, Methanol, H₂O | S-2-Aminobutanamide | 89 | |

| L-Alanine-d3 methyl ester HCl | Palmitoleic acid, Oxalyl chloride, Triethylamine | N-Palmitoleoyl-L-alanine-d3 methyl ester | quant. | |

| Boc-Phe-OH | H-Phe-OMe, TBTU, HOBt, DIPEA | Boc-Phe-Phe-OMe | >95 | |

| Boc-N-Me-Ile-OH | H-N-Me-Val-OBn, HATU, DIPEA | Boc-N-Me-Ile-N-Me-Val-OBn | - | masterorganicchemistry.com |

Ester Transformations and Transesterification

The methyl ester group of this compound can be transformed into other esters through transesterification. This reaction involves the exchange of the methoxy group with another alkoxy group from a different alcohol. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Transesterification can be achieved under acidic conditions, typically by heating the methyl ester in an excess of a different alcohol (e.g., ethanol, benzyl alcohol) with an acid catalyst like sulfuric acid or p-toluenesulfonic acid. The use of the desired alcohol as the solvent drives the equilibrium towards the formation of the new ester. masterorganicchemistry.com

Base-Catalyzed Transesterification: Alternatively, base-catalyzed transesterification can be performed using an alkoxide base (e.g., sodium ethoxide in ethanol). The alkoxide acts as a nucleophile, attacking the ester carbonyl. This method is generally faster than the acid-catalyzed counterpart but requires anhydrous conditions to prevent saponification of the ester. masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent is a common strategy to favor product formation. researchgate.net

The following table illustrates typical conditions for transesterification reactions that could be applied to this compound.

Table 3: Representative Transesterification Reactions

| Substrate | Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|---|

| Methyl Benzoate | Ethanol | H₂SO₄ | Reflux | Ethyl Benzoate |

| Methyl Ester | Ethanol | NaOEt | Ethanol, rt | Ethyl Ester |

| Ethyl Acetoacetate | Benzyl Alcohol | Boric Acid | Toluene, 110 °C | Benzyl Acetoacetate |

| Methyl Ester | Isopropanol | LiHMDS | Solvent-free, rt | Isopropyl Ester |

Oxidation, Reduction, and Substitution Reactions of this compound

The chemical reactivity of this compound is primarily centered around its two functional groups: the primary amine at the C2 position and the methyl ester at the C1 position. The deuterium atoms at the C3, C4, and C5 positions are generally not expected to significantly alter the fundamental chemical transformations of these functional groups, although they can serve as valuable labels for mechanistic studies. This section explores the key oxidation, reduction, and substitution reactions this isotopically labeled compound can undergo, drawing upon established methodologies for analogous non-deuterated amino acid esters.

Oxidation Reactions

The primary oxidation pathway for this compound involves the conversion of the α-amino group to a ketone, yielding the corresponding α-keto ester. This transformation is of significant interest in the synthesis of labeled metabolic intermediates and for mechanistic studies of enzymatic reactions.

Chemical Oxidation:

Several chemical methods are available for the oxidation of α-amino esters. Reagents such as Dess-Martin periodinane (DMP) and those employed in the Swern oxidation are known for their mild conditions and high selectivity, making them suitable for substrates with multiple functional groups. wikipedia.orgwikipedia.orgpitt.eduorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgadichemistry.comalfa-chemistry.comyoutube.com While direct experimental data on this compound is not available, the application of these methods can be inferred. The primary amine would first need to be protected, for instance as an N-acyl derivative, before oxidation of the resulting secondary alcohol (after reduction of the ester) to a ketone. Direct oxidation of the N-protected amino ester to the keto ester is also a possibility with certain reagents.

Enzymatic Oxidation:

Enzymatic methods offer high specificity and mild reaction conditions. L-amino acid oxidases (LAAO) are flavoenzymes that catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids. nih.govworthington-biochem.comwikipedia.orgnih.govworthington-biochem.comembopress.org While the natural substrates for LAAOs are free amino acids, some promiscuity towards amino acid esters has been observed. The reaction consumes oxygen and produces hydrogen peroxide and ammonia as byproducts. The use of LAAO could provide a direct route to methyl 2-oxo-3,3,4,4,4-pentadeuteriobutanoate.

Table 1: Plausible Oxidation Reactions of this compound

| Reaction Type | Reagent/Catalyst | Potential Product | Notes |

|---|---|---|---|

| Chemical Oxidation (of corresponding N-protected alcohol) | Dess-Martin Periodinane (DMP) | N-protected methyl 2-oxo-3,3,4,4,4-pentadeuteriobutanoate | Requires prior protection of the amine and reduction of the ester. |

| Chemical Oxidation (of corresponding N-protected alcohol) | Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | N-protected methyl 2-oxo-3,3,4,4,4-pentadeuteriobutanoate | Mild conditions, but requires careful temperature control. |

| Enzymatic Oxidation | L-Amino Acid Oxidase (LAAO) | Methyl 2-oxo-3,3,4,4,4-pentadeuteriobutanoate | High specificity for the L-enantiomer. |

Reduction Reactions

The primary site for reduction in this compound is the ester functional group. The choice of reducing agent determines the extent of reduction.

Reduction to Alcohol:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the methyl ester to a primary alcohol. nih.govorgsyn.org This reaction would yield L-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol. The reaction is typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF). A subsequent aqueous workup is necessary to protonate the resulting alkoxide and liberate the amino alcohol. The deuterium atoms on the ethyl side chain are stable under these conditions.

Table 2: Plausible Reduction Reactions of this compound

| Reagent | Solvent | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | L-2-Amino-3,3,4,4,4-pentadeuteriobutan-1-ol | A strong reducing agent that reduces the ester to a primary alcohol. |

Substitution Reactions

Substitution reactions of this compound can occur at both the amino and ester functionalities, providing pathways to a variety of deuterated derivatives.

N-Acylation:

The primary amine group can readily undergo acylation with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding N-acyl derivative. For example, reaction with acetyl chloride in the presence of a base would yield N-acetyl-L-2-aminobutanoate methyl ester-d5. Enzymatic methods using acylases can also be employed for selective acylation. wikipedia.org

Saponification (Ester Hydrolysis):

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a process known as saponification. Treatment with an aqueous base like sodium hydroxide or lithium hydroxide would yield the sodium or lithium salt of L-2-aminobutanoic-d5 acid. Subsequent acidification would provide the free deuterated amino acid. It has been demonstrated that the α-deuterium label is stable during saponification of similar amino acid esters.

Transesterification:

The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base in the presence of an excess of the desired alcohol. organic-chemistry.org For instance, reacting this compound with ethanol under acidic conditions would lead to the formation of L-2-aminobutanoate ethyl ester-d5.

Table 3: Plausible Substitution Reactions of this compound

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| N-Acylation | Acetyl chloride, base | N-Acetyl-L-2-aminobutanoate methyl ester-d5 | Protects the amino group and allows for further transformations. |

| Saponification | Sodium Hydroxide (aq) | Sodium L-2-aminobutanoate-d5 | Hydrolysis of the ester to the carboxylate salt. |

| Transesterification | Ethanol, Acid catalyst | L-2-Aminobutanoate ethyl ester-d5 | Exchange of the ester's alcohol moiety. |

Advanced Analytical Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance Spectroscopy for Deuterium (B1214612) Position Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the non-destructive analysis of molecular structure. For isotopically labeled compounds like L-2-Aminobutanoate Methyl Ester-d5, NMR provides definitive evidence of the location and extent of deuterium incorporation.

Deuterium NMR (²H NMR) Applications

Deuterium NMR (²H NMR) directly observes the deuterium nuclei, offering an unambiguous method to confirm the sites of deuteration. While proton (¹H) NMR is used to note the disappearance of signals at the deuterated positions, ²H NMR provides a positive signal for each unique deuterium environment. For this compound, where the ethyl side chain is deuterated (-CD₂CD₃), the ²H NMR spectrum would be expected to show distinct resonances corresponding to the two deuterated carbon positions. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the spectra are characterized by broader lines and the absence of homonuclear coupling. This technique is highly effective for confirming site-selectivity in enzymatic or synthetic deuteration processes. nih.govnih.gov

Another common approach involves high-resolution ¹H NMR. In the spectrum of this compound, the complex multiplets corresponding to the ethyl group protons in the unlabeled analog would be absent. The disappearance of the triplet for the methyl group (C4) and the multiplet for the methylene (B1212753) group (C3) protons provides strong evidence of successful deuteration at these specific sites. nih.gov

Multidimensional NMR Techniques for Structural Confirmation

While one-dimensional NMR can confirm deuteration, multidimensional NMR experiments are employed to verify the complete molecular structure. bitesizebio.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlate the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C or ¹H and ¹⁵N.

For this compound, a ¹H-¹³C HSQC experiment would be used to confirm the integrity of the molecule's carbon backbone. rsc.org The spectrum would show a correlation for the remaining alpha-proton to its corresponding carbon (C2) and for the methyl ester protons to their carbon. The absence of correlations for the C3 and C4 positions in the ¹H dimension would further confirm the location of the deuterium labels. These multidimensional techniques are crucial for ensuring that no unexpected rearrangements or isotopic scrambling has occurred during synthesis. nih.govutoronto.ca

Mass Spectrometry for Isotopic Purity and Quantitative Analysis

Mass spectrometry (MS) is a primary technique for determining the molecular weight, isotopic enrichment, and quantitative concentration of labeled compounds. Coupled with chromatographic separation, it provides a powerful platform for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

For this compound, GC-MS analysis would be used to determine its isotopic purity. By monitoring the ion corresponding to the deuterated molecule (m/z 122.18) and comparing its abundance to any residual unlabeled (m/z 117.15) or partially deuterated species, a precise isotopic enrichment can be calculated. nih.gov The separation power of GC is essential to resolve the analyte from any closely related impurities before MS analysis. nih.gov

Table 1: Illustrative GC-MS Method Parameters for Amino Acid Ester Analysis

| Parameter | Setting |

|---|---|

| GC Column | HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 70°C, ramp to 175°C at 10°C/min, then ramp to 220°C at 20°C/min |

| MS Interface Temp | 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full Scan (m/z 40-200) or Single Ion Monitoring (SIM) |

This table presents typical parameters and may require optimization for the specific instrument and application. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suited for the analysis of polar and non-volatile compounds and is often used for amino acid analysis in complex matrices. nih.gov This technique can often analyze amino acid esters directly without further derivatization. shimadzu.com Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining and separating polar analytes like amino acid esters. sigmaaldrich.com

When coupled with a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, LC-MS can provide highly accurate mass measurements. researchgate.net This allows for the confident determination of the elemental composition and confirmation of the number of deuterium atoms incorporated. LC-MS is also the method of choice for quantitative studies, where the deuterated compound serves as an internal standard for the quantification of its unlabeled counterpart in biological samples. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Structural Elucidation

Tandem Mass Spectrometry (MS/MS) provides the highest level of structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. shimadzu.com In an MS/MS experiment, the molecular ion of this compound (m/z 122.18) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to create a fragmentation spectrum.

The key to structural elucidation is comparing the MS/MS spectrum of the deuterated compound to its unlabeled analog. The mass of any fragment containing the deuterated ethyl group will be shifted by +5 Da. For example, a characteristic fragmentation of amino acid methyl esters is the loss of the methoxycarbonyl group (-•COOCH₃). The resulting fragment for the unlabeled compound would be at m/z 58.07, while for the d5-labeled compound, this fragment would be observed at m/z 63.10. This mass shift provides definitive proof of the location of the deuterium labels on the ethyl side chain. nist.gov

Table 2: Predicted MS/MS Fragmentation of L-2-Aminobutanoate Methyl Ester (d0 vs. d5)

| Fragment Structure | L-2-Aminobutanoate Methyl Ester (d0) m/z | This compound (d5) m/z | Mass Shift (Da) |

|---|---|---|---|

| [M+H]⁺ (Precursor) | 118.08 | 123.11 | +5 |

| [M+H - H₂O]⁺ | 100.07 | 105.10 | +5 |

| [M+H - •COOCH₃]⁺ | 59.07 | 64.10 | +5 |

| [CH₃CH₂CH=NH₂]⁺ | 58.07 | 63.10 | +5 |

Predicted m/z values for the protonated molecule [M+H]⁺. Fragmentation patterns can vary based on instrumentation and conditions.

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for isolating this compound from non-labeled analogues, other metabolites, and matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominently used techniques for this purpose. The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte and its derivatives.

HPLC is a versatile technique for the analysis of amino acid esters, including deuterated variants. It is particularly suitable for compounds that are not readily volatile or are thermally labile. The separation is typically achieved using reversed-phase (RP) columns.

For the analysis of amino acid esters, C18 columns are commonly employed. rsc.org For instance, the purity of similar compounds like methyl (S)-2-amino-butanoate has been assessed using an Eclipe XDB-C18 column. rsc.org The separation of related compounds like glutamic acid dimethyl ester has been achieved on specialized reverse-phase columns designed to have low silanol (B1196071) activity. sielc.com Chiral HPLC columns, such as the Astec Chirobiotic T, can be used to resolve stereoisomers, which is critical for ensuring the enantiomeric purity of L-configuration compounds. rsc.org

The mobile phase in RP-HPLC typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. rsc.orgsielc.com For mass spectrometry (MS) detection, volatile buffers such as formic acid are used instead of non-volatile acids like phosphoric acid to ensure compatibility with the MS interface. sielc.com

Detection is often performed using mass spectrometry (LC-MS), which offers high selectivity and sensitivity, allowing for the differentiation of the deuterated analyte from its endogenous, non-deuterated counterpart based on their mass-to-charge (m/z) ratio. mdpi.comnih.gov Derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be used to enhance chromatographic retention and detection sensitivity, especially when using UV or fluorescence detectors, though direct MS detection is more common for isotopologue analysis. nih.gov

A typical HPLC setup for a related amino acid ester is detailed below:

| Parameter | Specification | Source(s) |

| Column | Eclipe XDB-C18, 5 µm, 150 mm | rsc.org |

| Mobile Phase | Isocratic mixture of water/methanol/formic acid (e.g., 30:70:0.02) | rsc.org |

| Flow Rate | 0.5 mL/min | rsc.org |

| Detection | Mass Spectrometry (MS) or Photodiode Array (PDA) after derivatization | rsc.orgacs.org |

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable derivatives of amino acids. nist.gov Since amino acid esters are more volatile than their parent amino acids, they are well-suited for GC analysis. Often, further derivatization is performed to improve chromatographic properties. nih.govnih.gov

A common derivatization strategy involves a two-step process: esterification of the carboxyl group (in this case, already a methyl ester) followed by acylation of the amino group with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or methyl chloroformate. nist.govnih.gov These derivatization steps increase volatility and thermal stability, leading to better peak shapes and separation. nist.gov

The separation is achieved on a capillary column, with polar stationary phases like those found in SUPELCOWAX or Optima 17 columns being effective for resolving derivatized amino acid esters. nih.govsigmaaldrich.com The use of hydrogen as a carrier gas in Fast GC setups can significantly reduce analysis time while maintaining good resolution. sigmaaldrich.com

GC-MS is the detector of choice, as it allows for the clear identification and quantification of the deuterated compound. The mass spectrometer can distinguish this compound from its non-deuterated form by monitoring their specific mass fragments. nist.govnih.gov This is crucial for isotope dilution assays where the deuterated compound serves as an internal standard. nih.gov

Below are typical parameters for a fast GC analysis of related bacterial acid methyl esters (BAMEs):

| Parameter | Specification | Source(s) |

| Column | SUPELCOWAX 10, 15 m x 0.10 mm I.D., 0.10 µm | sigmaaldrich.com |

| Oven Program | 80°C (0.3 min), then 30°C/min to 180°C (0.5 min), then 10°C/min to 200°C (1 min) | sigmaaldrich.com |

| Injector Temp. | 250°C | sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS), 250°C | sigmaaldrich.com |

| Carrier Gas | Hydrogen, constant velocity (e.g., 45 cm/sec) | sigmaaldrich.com |

| Injection | 0.1 µL with a high split ratio (e.g., 200:1) | sigmaaldrich.com |

Applications of L 2 Aminobutanoate Methyl Ester D5 in Metabolic and Biochemical Pathway Elucidation

Tracing Metabolic Fluxes and Carbon/Nitrogen Flow in Biological Systems

Metabolic flux analysis (MFA) is a critical technique for understanding the intricate network of biochemical reactions within a cell. nih.gov By introducing a labeled substrate like L-2-Aminobutanoate Methyl Ester-d5 into a biological system, researchers can track the movement of the deuterium-labeled carbon and nitrogen atoms through various metabolic pathways. This allows for the quantification of the rates (fluxes) of these reactions.

The deuterium (B1214612) atoms act as a "heavy" tag that can be detected and distinguished from the naturally occurring, lighter isotopes using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. As the labeled compound is metabolized, the deuterium atoms are incorporated into downstream metabolites. By analyzing the isotopic enrichment patterns in these metabolites, scientists can map the flow of atoms and elucidate the contributions of different pathways to the production of key biomolecules. This approach provides a dynamic view of cellular metabolism that is not attainable through traditional biochemical assays.

Elucidation of Amino Acid Interconversion Pathways

The metabolism of amino acids is a complex web of interconnected pathways. This compound serves as a valuable tracer to study the interconversion of amino acids. Once introduced into a cellular system, the deuterated aminobutyrate can be converted into other amino acids through various transamination and biosynthetic reactions.

By tracking the appearance of the deuterium label in other amino acids, researchers can identify and quantify the pathways responsible for their synthesis and degradation. For instance, the conversion of the labeled aminobutyrate to other amino acids can provide insights into the activity of specific aminotransferases and the metabolic fate of the carbon skeleton. This information is crucial for understanding amino acid homeostasis and how it is altered in various physiological and pathological states.

Investigation of Enzyme Reaction Mechanisms and Kinetics Utilizing Deuterium Isotope Effects

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect arises from the difference in mass between the two isotopes, which affects the vibrational frequencies of chemical bonds. By comparing the reaction rates of the deuterated and non-deuterated (protio) forms of a substrate, researchers can gain valuable insights into the reaction mechanism, particularly the rate-determining step. osti.gov

If the breaking of a carbon-hydrogen bond is the slowest step in an enzymatic reaction, substituting hydrogen with deuterium at that position will significantly slow down the reaction, resulting in a primary KIE. Conversely, a smaller or negligible effect on the reaction rate (secondary KIE) can provide information about changes in hybridization or the steric environment at or near the site of isotopic substitution during the transition state. iaea.org Therefore, studying the enzymatic processing of this compound can help to elucidate the transition state structures and catalytic mechanisms of enzymes involved in amino acid metabolism.

Quantitative Metabolomics Utilizing this compound as an Internal Standard

Quantitative metabolomics aims to measure the absolute or relative concentrations of a large number of metabolites in a biological sample. nih.gov A major challenge in this field is the variability that can be introduced during sample preparation and analysis by mass spectrometry. To correct for this variability, stable isotope-labeled internal standards are employed. lumiprobe.com

This compound is an ideal internal standard for the quantification of its non-labeled counterpart, L-2-aminobutanoic acid methyl ester, and other structurally similar amino acid esters. sigmaaldrich.com Because it has nearly identical chemical and physical properties to the analyte of interest, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the endogenous, non-labeled compound. By adding a known amount of the deuterated standard to a sample prior to analysis, any loss or variation during the analytical process will affect both the standard and the analyte equally. This allows for accurate and precise quantification of the target metabolite.

Below is a table showcasing the use of various deuterated amino acids as internal standards in metabolomics.

| Deuterated Amino Acid | Application | Analytical Technique(s) |

| L-Phenylalanine-d8 | Internal standard for QC in untargeted metabolomics. nih.gov | LC/MS |

| L-Valine-d8 | Internal standard for QC in untargeted metabolomics. nih.gov | LC/MS |

| L-Tyrosine-d4 | Internal standard for quantification of tyrosine. lumiprobe.com | GC-MS or LC-MS |

| L-Leucine-d3 | Internal standard for quantification of leucine. lumiprobe.com | GC-MS or LC-MS |

| L-Methionine-d3 | Internal standard for quantification of methionine. lumiprobe.com | GC-MS or LC-MS |

Biosynthetic Pathway Mapping in Cellular and Organismal Systems

Similar to its application in tracing metabolic fluxes, this compound can be used to map the biosynthetic pathways of various natural products and other complex biomolecules. By providing the deuterated precursor to a cell or organism, researchers can follow the incorporation of the deuterium label into the final product.

This "labeling" experiment allows for the determination of which atoms from the precursor molecule are incorporated into the product, providing crucial evidence for a proposed biosynthetic pathway. The pattern of deuterium incorporation can reveal the sequence of enzymatic reactions and the nature of the intermediates involved in the biosynthesis. This information is fundamental to understanding how organisms produce a vast array of chemical compounds and can be applied in metabolic engineering to enhance the production of valuable molecules.

Future Perspectives and Unexplored Research Avenues

Development of Novel L-2-Aminobutanoate Methyl Ester-d5 Analogs for Specific Research Purposes

The development of novel analogs of this compound holds significant promise for addressing more specific and complex research questions. By modifying the core structure of this deuterated tracer, scientists can create new tools with tailored properties to investigate particular metabolic pathways, enzyme activities, and cellular processes with greater precision.

Recent advancements in chemical synthesis provide a strong foundation for creating these novel analogs. For instance, methods for the site-selective deuteration of amino acids and their esters are continually being refined, offering more control over the placement and number of deuterium (B1214612) atoms. musechem.com This allows for the creation of a diverse library of deuterated aminobutanoate esters with varying isotopic enrichment patterns. These variations can be crucial for dissecting intricate metabolic networks where different parts of the molecule may follow distinct biochemical fates.

Furthermore, the synthesis of functionalized quinoline (B57606) derivatives and other heterocyclic compounds demonstrates the potential to attach various chemical moieties to the this compound backbone. nih.gov These functional groups could serve as probes for specific biological targets, such as receptors or enzymes. For example, an analog could be designed to bind to a particular neurotransmitter receptor, with the deuterium label enabling the study of its metabolic fate and interaction with the receptor in vivo. The development of such targeted tracers would be invaluable for neuroscience research, particularly in studying the pathophysiology of neurological disorders. nih.govnih.govresearchgate.net

The primary goals for developing these novel analogs include:

Enhanced Metabolic Stability: Strategic deuteration can slow down metabolic degradation of the molecule, leading to a longer biological half-life and improved pharmacokinetic properties. nih.govnih.govresearchgate.net This is particularly advantageous in drug development, where understanding a compound's stability is critical. musechem.commetsol.comchemicalsknowledgehub.com

Improved Target Specificity: By incorporating specific functional groups, analogs can be designed to interact with particular enzymes or receptors, allowing for more focused investigation of their roles in health and disease.

Probing Specific Metabolic Pathways: Different deuteration patterns can be used to trace the flow of the aminobutanoate backbone through various metabolic pathways, such as the citric acid cycle or amino acid metabolism, with greater detail.

The synthesis of these novel analogs will require a multidisciplinary approach, combining expertise in organic chemistry, biochemistry, and pharmacology to design and validate these next-generation research tools.

Integration of this compound Tracing with Multi-Omics Data Analysis

The integration of stable isotope tracing using this compound with multi-omics data analysis represents a powerful strategy to gain a holistic understanding of cellular metabolism and its regulation. By combining the dynamic information provided by the tracer with the comprehensive snapshots offered by genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more complete picture of biological systems. plos.orgnih.gov

Metabolic flux analysis (MFA) is a key technique that benefits from this integration. By tracking the incorporation of deuterium from this compound into various metabolites, MFA can quantify the rates of metabolic reactions. nih.gov When this flux data is integrated with transcriptomic and proteomic data, it becomes possible to correlate changes in gene and protein expression with alterations in metabolic pathway activity. This integrated approach can reveal the regulatory mechanisms that control metabolic fluxes under different physiological or pathological conditions.

Several computational pipelines and tools are being developed to facilitate this data integration. plos.org These platforms allow for the mapping of multi-omics data onto metabolic network models, enabling a system-level analysis of cellular behavior. For example, by combining this compound tracing data with proteomics, researchers can investigate how changes in the abundance of metabolic enzymes affect the flow of metabolites through specific pathways.

The key benefits of this integrated approach include:

A Deeper Understanding of Metabolic Regulation: Uncovering the links between gene expression, protein levels, and metabolic fluxes.

Identification of Novel Biomarkers: Correlating specific metabolic phenotypes with changes in the proteome or transcriptome can lead to the discovery of new biomarkers for diseases.

Systems-Level View of Cellular Function: Moving beyond the study of individual components to understand how they work together in a complex biological network.

Future research will likely focus on refining the analytical and computational methods for multi-omics data integration, as well as applying these approaches to a wider range of biological questions, from understanding the metabolic adaptations of cancer cells to elucidating the metabolic basis of complex diseases.

Computational Modeling and Simulation of Metabolic Pathways Using Deuterated Tracers

Computational modeling and simulation are becoming increasingly indispensable for interpreting the complex datasets generated from stable isotope tracing experiments. The use of deuterated tracers like this compound in these models allows for a more dynamic and quantitative understanding of metabolic pathways.

In silico models of metabolism can simulate the flow of the deuterated label through a network of biochemical reactions, predicting the expected isotopic enrichment in various metabolites over time. pensoft.netresearchgate.net By comparing these predictions with experimental data obtained from mass spectrometry or NMR spectroscopy, researchers can refine their models and gain insights into the underlying metabolic fluxes.

Several software tools and platforms are available for metabolic modeling and flux analysis. nih.gov These tools often employ mathematical frameworks like flux balance analysis (FBA) to simulate metabolic states under different conditions. When combined with isotope tracing data, these models can provide a more accurate and detailed picture of metabolic reality. For example, a computational model could be used to simulate the metabolism of this compound in a specific cell type, predicting how genetic mutations or drug treatments might alter its metabolic fate. researchgate.net

The process typically involves these key steps:

Model Construction: Building a stoichiometric model of the relevant metabolic pathways.

Tracer Simulation: Simulating the incorporation and distribution of the deuterium label from this compound.

Data Comparison: Comparing the simulated labeling patterns with experimental measurements.

Model Refinement: Adjusting the model parameters to achieve a better fit with the experimental data, thereby providing estimates of metabolic fluxes.

The future of computational modeling in this area lies in the development of more sophisticated models that can incorporate multi-omics data and account for the complex regulatory mechanisms that control metabolism. These advanced models will be crucial for translating the wealth of data from isotope tracing experiments into a deeper understanding of biological systems.

Expansion of Isotopic Labeling Applications to Emerging Research Areas in Life Sciences

The application of isotopic labeling with deuterated compounds like this compound is poised to expand into several emerging areas of life sciences, driven by advancements in analytical technologies and a growing need for dynamic metabolic information.

One of the most promising new frontiers is single-cell analysis . The ability to measure metabolic activity within individual cells is revolutionizing our understanding of cellular heterogeneity in tissues and tumors. While still a developing field, techniques are emerging that could allow for the tracing of deuterated compounds at the single-cell level, providing unprecedented insights into the metabolic differences between individual cells.

Another exciting area is gut microbiome research . The gut microbiota plays a crucial role in human health and disease, and understanding the metabolic interactions between the host and the microbiome is a key research priority. Deuterated tracers can be used to track the metabolism of specific nutrients by gut bacteria and to investigate how microbial metabolism influences host physiology. For instance, this compound could be used to study amino acid metabolism in the gut and its impact on host health.

Furthermore, the field of drug development and personalized medicine stands to benefit significantly from the expanded use of isotopic labeling. metsol.comchemicalsknowledgehub.com Stable isotope tracers can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates with high precision. chemicalsknowledgehub.com By understanding how an individual metabolizes a particular drug, it may be possible to tailor treatments for improved efficacy and reduced side effects, a cornerstone of personalized medicine. nih.gov

Finally, research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease is another area where deuterated amino acid tracers can provide valuable insights. nih.govnih.gov Alterations in amino acid metabolism have been implicated in the pathogenesis of these conditions, and tracers like this compound could be used to study these changes in detail, potentially leading to the identification of new therapeutic targets. researchgate.net

The continued development of sensitive analytical techniques and novel deuterated tracers will undoubtedly fuel the expansion of isotopic labeling into these and other exciting new areas of life science research, promising a deeper understanding of the dynamic processes that govern life.

Q & A

Q. How can isotopic labeling of this compound be leveraged in metabolic flux analysis (MFA) studies?

- Methodological Answer : Incorporate the deuterated compound as a tracer in cell cultures or model organisms to track metabolic pathways (e.g., amino acid biosynthesis). Use LC-MS/MS to quantify isotopologue distributions in downstream metabolites. Apply computational tools like <sup>13</sup>C-FLUX or INCA to model flux networks, ensuring correction for natural isotope abundance and kinetic isotope effects (KIEs) .

Q. What experimental strategies resolve contradictions in kinetic data for enzymatic reactions involving this compound?

- Methodological Answer : Compare enzyme kinetics (e.g., <i>K</i>m and <i>V</i>max) under deuterated vs. non-deuterated conditions to assess isotope effects. Use stopped-flow spectroscopy or microcalorimetry to capture transient intermediates. Validate findings with mutational studies targeting active-site residues (e.g., EC 4.3.2.9 enzymes) to isolate mechanistic discrepancies .

Q. How should researchers design isotope dilution assays using this compound for quantitative proteomics?

- Methodological Answer : Synthesize a stable isotope-labeled internal standard (SIL-IS) by coupling the deuterated ester to a reporter tag (e.g., TMT or iTRAQ). Spike the SIL-IS into biological samples at a known concentration prior to tryptic digestion. Use tandem MS (MS/MS) with selected reaction monitoring (SRM) to quantify analyte-to-standard peak area ratios, correcting for matrix effects and ion suppression .

Q. What statistical frameworks are suitable for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation or probit analysis) to estimate EC50 values. Use ANOVA with post-hoc Tukey tests to compare variance across treatment groups. For high-dimensional datasets (e.g., transcriptomics), integrate machine learning pipelines (e.g., random forests or PCA) to identify biomarkers of toxicity .

Data Presentation and Reproducibility Guidelines

- Raw Data Management : Archive NMR spectra, MS chromatograms, and kinetic datasets in repositories like Zenodo or Figshare. Include metadata (e.g., instrument parameters and solvent batches) to ensure reproducibility .

- Contradictory Results : Address discrepancies by reporting confidence intervals, measurement uncertainties, and potential sources of bias (e.g., isotopic cross-talk in MS). Use Bland-Altman plots or Cohen’s κ to assess inter-method agreement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.